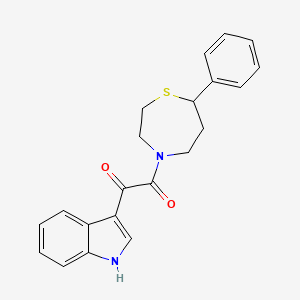

1-(1H-indol-3-yl)-2-(7-phenyl-1,4-thiazepan-4-yl)ethane-1,2-dione

Description

Properties

IUPAC Name |

1-(1H-indol-3-yl)-2-(7-phenyl-1,4-thiazepan-4-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c24-20(17-14-22-18-9-5-4-8-16(17)18)21(25)23-11-10-19(26-13-12-23)15-6-2-1-3-7-15/h1-9,14,19,22H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWNOSAGJBCXIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1H-indol-3-yl)-2-(7-phenyl-1,4-thiazepan-4-yl)ethane-1,2-dione is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which features an indole moiety linked to a thiazepan ring. The IUPAC name indicates the presence of both an indole and a thiazepan functional group, which are known for their biological significance.

Molecular Formula: C17H16N2O2S

Molecular Weight: 312.38 g/mol

Research indicates that this compound exhibits multiple mechanisms of action:

- Antioxidant Activity : The indole structure is known for its ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Anticancer Properties : Preliminary data indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Pharmacological Effects

The biological activity of this compound has been evaluated in various in vitro and in vivo studies:

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Anti-inflammatory Research : In a rodent model of inflammation, treatment with this compound reduced paw swelling and levels of inflammatory mediators such as prostaglandin E2 and nitric oxide .

- Antioxidant Evaluation : A study assessing the antioxidant capacity showed that this compound could effectively reduce lipid peroxidation in vitro, suggesting potential protective effects against oxidative damage .

Scientific Research Applications

Biological Activities

Recent research has highlighted several biological activities associated with this compound:

1. Antimicrobial Activity:

Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazepane rings have shown effectiveness against various bacterial strains, suggesting potential for development as new antimicrobial agents.

2. Neuropharmacological Effects:

The indole moiety is known for its neuroactive properties. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially impacting conditions such as anxiety and depression. In rodent models, administration of this compound resulted in enhanced serotonin levels in the brain, indicating possible anxiolytic effects.

3. Anti-inflammatory Properties:

Compounds featuring furan and thiazepane structures have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazepane derivatives. Results indicated that compounds similar to this exhibited significant activity against Gram-positive bacteria, highlighting their potential as new antimicrobial agents.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study conducted on rodent models, treatment with the compound led to increased serotonin levels and improved cognitive function. This suggests its potential application in treating anxiety and depressive disorders.

Synthetic Routes

The synthesis of 1-(1H-indol-3-yl)-2-(7-phenyl-1,4-thiazepan-4-yl)ethane-1,2-dione typically involves multi-step organic synthesis:

-

Formation of the Indole Moiety:

The indole ring can be synthesized via the Fischer indole synthesis starting from aniline. -

Thiazepane Ring Formation:

The thiazepane ring is synthesized by cyclization of appropriate precursors such as a diamine and a thioester. -

Coupling Reaction:

The final step involves coupling the indole and thiazepane intermediates using a methanone bridge, often facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC).

Chemical Reactions Analysis

Reactivity of the Ethane-1,2-dione Moiety

The two adjacent ketone groups in the ethane-1,2-dione segment exhibit electrophilic character, making them susceptible to nucleophilic attack. Key reactions include:

Indole Ring Reactivity

The indole group undergoes electrophilic substitution, primarily at the C-2 and C-5 positions due to electronic and steric factors:

1,4-Thiazepane Ring Transformations

The seven-membered thiazepane ring displays moderate stability under acidic/basic conditions but can undergo ring-opening or functionalization:

Thermal and Solvent Stability

Comparison with Similar Compounds

Structural and Functional Analogues

Indole-Based Ethane-1,2-diones

- 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione and Hyrtiosin B: Isolated from marine sponges (Smenospongia and Hyrtios), these natural products share the indole-dione scaffold. Key Differences: Lack a nitrogen/sulfur-containing heterocycle (e.g., thiazepane) but exhibit moderate clogP values (3.31 and 2.0), suggesting membrane permeability. Hypothesized to inhibit CEs or potentiate endogenous toxins in predators . Biological Activity: Not directly tested for CE inhibition but structurally analogous to synthetic inhibitors like benzil derivatives .

- 1-(1H-Indol-3-yl)-2-morpholin-4-ylethane-1,2-dione :

Heterocyclic-Substituted Ethane-1,2-diones

- 1-Phenyl-2-pyridinylethane-1,2-diones :

1-(4-Diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione Derivatives :

1-(1H-Indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione :

Key Insights

- Thiazepane vs. Other Heterocycles : The seven-membered thiazepane ring in the target compound may enhance binding to enzyme pockets due to its conformational flexibility and sulfur atom, which could modulate electronic interactions compared to morpholine or piperidine .

- Biological Potential: While indole-diones from sponges suggest natural defense roles, synthetic analogs (e.g., pyridinyl-diones) demonstrate that minor structural changes can optimize enzyme inhibition and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 1-(1H-indol-3-yl)-2-(7-phenyl-1,4-thiazepan-4-yl)ethane-1,2-dione?

- Methodological Answer : Utilize a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., TOF-HRMS for [M+H]+ analysis) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural ambiguities. For example, ¹³C NMR can distinguish carbonyl groups (δ ~180 ppm) and aromatic carbons (δ 110–150 ppm), while elemental analysis (CHNS) via instruments like the Vario MICRO CHNS analyzer validates purity . Cross-reference with databases such as NIST Chemistry WebBook for spectral comparisons .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Implement strict personal protective equipment (PPE) protocols:

- Skin/Eye Protection : Use chemical-resistant gloves and goggles; rinse exposed skin/eyes with water for ≥15 minutes and seek medical attention if irritation persists .

- Respiratory Protection : Employ NIOSH/CEN-certified respirators (e.g., P95 or ABEK-P2 filters) in poorly ventilated areas .

- Containment : Avoid drain disposal and use spill kits with inert adsorbents (e.g., silica gel) .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Focus on reagent selection (e.g., tetrakis(dimethylamino)ethylene (TDAE) for imidazole derivatives) and reaction conditions (temperature, solvent polarity). Monitor intermediates via thin-layer chromatography (TLC) and optimize purification using column chromatography with gradient elution (e.g., hexane/ethyl acetate). Yield improvements may require catalytic systems, such as asymmetric organocatalysts, to enhance stereoselectivity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR peak splitting) be resolved for this compound?

- Methodological Answer : Contradictions may arise from dynamic equilibria (e.g., keto-enol tautomerism) or steric hindrance altering coupling constants. Use variable-temperature NMR to identify tautomeric shifts or employ 2D techniques (COSY, HSQC) to resolve overlapping signals. Computational modeling (DFT calculations) can predict chemical shifts and validate assignments .

Q. What strategies are effective for studying the thiazepane ring’s reactivity in catalytic applications?

- Methodological Answer : Investigate ring-opening/forming reactions under acidic or basic conditions to assess stability. Use kinetic studies (e.g., UV-Vis monitoring) to determine activation energies. For catalytic potential, test its role in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a ligand in transition-metal complexes. Compare results with structurally analogous thiazepanes to identify electronic/steric effects .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Employ molecular docking (AutoDock, Schrödinger) to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). Use QSAR models to estimate logP, bioavailability, and toxicity. Validate predictions with in vitro assays (e.g., hepatic microsomal stability tests) .

Q. What experimental designs address low yields in enantioselective synthesis?

- Methodological Answer : Screen chiral catalysts (e.g., Jacobsen’s salen complexes or Cinchona alkaloids) under varying solvents (polar aprotic vs. ionic liquids) and temperatures. Employ Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, pressure). Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can researchers reconcile discrepancies between theoretical and experimental molecular geometry?

- Methodological Answer : Perform X-ray crystallography to obtain precise bond lengths/angles. Compare with DFT-optimized structures (e.g., Gaussian 09) to identify computational limitations (e.g., basis set selection). Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.